molecular formula C14H23ClN2O4 B12699830 Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester, monohydrochloride CAS No. 83263-73-4

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester, monohydrochloride

Cat. No.: B12699830
CAS No.: 83263-73-4
M. Wt: 318.79 g/mol
InChI Key: NVTPHCUDGKBSAP-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a carbamic acid group, a hydroxy group, and an amino group, making it a versatile molecule in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester, monohydrochloride involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester, monohydrochloride
  • Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester

Uniqueness

Compared to its analogs, carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester, monohydrochloride exhibits unique properties due to the presence of the methyl ester group. This group influences its reactivity, solubility, and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

83263-73-4

Molecular Formula

C14H23ClN2O4

Molecular Weight

318.79 g/mol

IUPAC Name

methyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate;hydrochloride

InChI

InChI=1S/C14H22N2O4.ClH/c1-10(2)15-8-12(17)9-20-13-6-4-11(5-7-13)16-14(18)19-3;/h4-7,10,12,15,17H,8-9H2,1-3H3,(H,16,18);1H

InChI Key

NVTPHCUDGKBSAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)OC)O.Cl

Origin of Product

United States

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